3-(3-Aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile is a chemical compound that belongs to the class of sulfonylbenzonitrile derivatives. It is commonly referred to as APSB and has been widely studied for its potential use in drug development. APSB has shown promising results in various scientific research applications due to its unique chemical properties and mechanism of action.
Wirkmechanismus
APSB works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and proliferation. This mechanism of action makes APSB a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
APSB has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of tumor cells, and reduce inflammation. APSB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of APSB is its broad spectrum of biological activity. It has been shown to have activity against a range of different diseases and disorders, making it a promising candidate for drug development. However, one of the limitations of APSB is its potential toxicity. Further research is needed to determine the optimal dosage and administration of APSB to minimize any potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of APSB. One potential direction is the development of APSB-based drugs for the treatment of cancer. Another potential direction is the investigation of APSB's potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis and purification of APSB to improve its yield and purity. Finally, more studies are needed to fully understand the mechanism of action of APSB and its potential side effects.
Synthesemethoden
The synthesis of APSB involves the reaction of 3-aminopiperidine with 4-chloro-3-methylbenzonitrile in the presence of a base. The resulting compound is then sulfonated to produce APSB. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
APSB has been extensively studied for its potential use in drug development. It has been shown to have a broad spectrum of biological activity, including antitumor, antiviral, and antibacterial properties. APSB has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(3-aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-4-5-11(8-14)7-13(10)19(17,18)16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCSSQBUJGHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidin-1-yl)sulfonyl-4-methylbenzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.